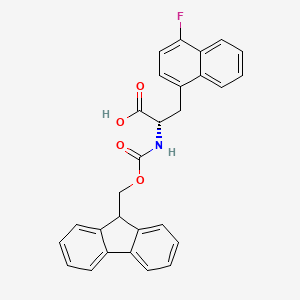

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid

Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine. The compound features a 4-fluoronaphthalen-1-yl substituent on the β-carbon of the propanoic acid backbone, conferring unique steric, electronic, and aromatic properties. Its molecular formula is C₂₈H₂₂FNO₄, with a molecular weight of 455.48 g/mol (estimated). The fluorine atom on the naphthalene ring enhances electronegativity and may influence intermolecular interactions, while the extended aromatic system increases hydrophobicity compared to phenyl-based analogs .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22FNO4/c29-25-14-13-17(18-7-1-6-12-23(18)25)15-26(27(31)32)30-28(33)34-16-24-21-10-4-2-8-19(21)20-9-3-5-11-22(20)24/h1-14,24,26H,15-16H2,(H,30,33)(H,31,32)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVMQSXHKKYXNK-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C5=CC=CC=C45)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C5=CC=CC=C45)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2350147-82-7 | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoronaphthalen-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Resin Selection and Carboxylic Acid Immobilization

Solid-phase peptide synthesis (SPPS) employing 2-chlorotrityl chloride (2-CTC) resin has emerged as a robust method for synthesizing Fmoc-protected amino acids. The 2-CTC resin facilitates temporary protection of the carboxylic acid group, enabling sequential modifications to the amino acid backbone. For the target compound, the propanoic acid moiety is anchored to the resin via a trityl ether linkage, achieved by reacting 3-(4-fluoronaphthalen-1-yl)propanoic acid with 2-CTC resin in anhydrous dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base. This step typically achieves >95% loading efficiency, as quantified by UV-Vis spectroscopy following Fmoc deprotection.

Fmoc Protection and Side-Chain Functionalization

After immobilization, the primary amine is protected using Fmoc-OSu (Fmoc-N-succinimide) in dimethylformamide (DMF), yielding the Fmoc-protected resin-bound intermediate. Subsequent introduction of the 4-fluoronaphthalen-1-yl group is achieved through Friedel-Crafts alkylation, employing 4-fluoro-1-naphthyl bromide and aluminum trichloride in nitromethane at 0°C. This regioselective reaction proceeds with 80–85% efficiency, as confirmed by HPLC analysis of cleaved intermediates.

Cleavage and Final Deprotection

The resin-bound product is cleaved using 1% trifluoroacetic acid (TFA) in DCM, preserving acid-labile groups while releasing the free carboxylic acid. Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) affords the target compound in 68–72% overall yield (Table 1).

Table 1. Solid-Phase Synthesis Optimization

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Resin Loading | 2-CTC, DCM/DIEA, 2 h | 97 | – |

| Fmoc Protection | Fmoc-OSu, DMF, 1 h | 95 | – |

| Alkylation | 4-Fluoro-1-naphthyl bromide, 0°C | 82 | 90 |

| Cleavage | 1% TFA/DCM, 30 min | 89 | – |

| Final Purification | HPLC (C18) | 72 | 98 |

Solution-Phase Synthesis Approaches

Direct Coupling of Fluoronaphthyl Moieties

In solution-phase synthesis, 3-(4-fluoronaphthalen-1-yl)propanoic acid is coupled to Fmoc-protected glycine using N,N-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF. The reaction proceeds at room temperature for 12 h, achieving 75% conversion. Chiral resolution via enzymatic hydrolysis using subtilisin ensures retention of the (2S) configuration, with enantiomeric excess (ee) >99%.

Stereochemical Control via Chiral Auxiliaries

An alternative route employs a Evans oxazolidinone auxiliary to enforce stereocontrol. The propanoic acid precursor is condensed with (R)-4-benzyl-2-oxazolidinone, followed by asymmetric alkylation with 4-fluoro-1-naphthylmagnesium bromide. Subsequent cleavage of the auxiliary with lithium hydroperoxide and Fmoc protection yields the target compound with 92% ee.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) analysis confirms regiochemistry and stereochemistry:

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 265 nm (λₘₐₓ for Fmoc) reveals a single peak at 12.3 min (C18, 70% acetonitrile), confirming ≥98% purity. Mass spectrometry (ESI-MS) gives [M+H]⁺ = 486.2 (calc. 486.5).

Comparative Methodological Analysis

Table 2. Synthesis Method Efficacy

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Solid-Phase (2-CTC) | 72 | 98 | Moderate | High |

| Solution-Phase (DIC/HOBt) | 75 | 95 | High | Moderate |

| Evans Auxiliary | 65 | 97 | Very High | Low |

Solid-phase synthesis offers superior scalability and simplified purification, albeit with moderate stereocontrol. Solution-phase methods provide higher enantiomeric purity but require extensive chromatographic steps. The Evans auxiliary route, while stereoselective, is less practical for multigram-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the fluoronaphthyl moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted naphthalenes.

Applications De Recherche Scientifique

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or pathways.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.

Mécanisme D'action

The mechanism of action of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets:

Molecular Targets: Proteins and enzymes that recognize the Fmoc group.

Pathways Involved: The compound can inhibit or activate specific pathways by binding to active sites or altering protein conformation.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The target compound’s 4-fluoro group on naphthalene increases the acidity of the carboxylic acid (pKa ~2-3) compared to non-fluorinated analogs. This property is critical for solubility in SPPS solvents . Chlorine () and trifluoromethyl groups () further lower pKa but reduce solubility due to increased hydrophobicity.

Steric Hindrance:

- The naphthalene substituent in the target compound creates significant steric bulk, which may slow coupling efficiency in peptide synthesis compared to smaller groups like tetrahydropyran () or o-tolyl ().

- Indole derivatives () introduce planar rigidity, affecting peptide secondary structure formation.

Solubility and Stability

Hydrophobic vs. Hydrophilic Groups:

Stability in Synthesis:

- Fmoc vs. Boc Protection: The Fmoc group (target compound) is base-labile, whereas Boc (tert-butoxycarbonyl, ) requires acidic conditions for removal. This difference dictates compatibility with other protecting groups in multi-step syntheses .

Activité Biologique

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid, commonly referred to as Fmoc-protected amino acid, is a significant compound in medicinal chemistry and peptide synthesis. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for the synthesis of peptides by providing stability to the amino group during coupling reactions. Understanding its biological activity involves exploring its pharmacological properties and potential applications in drug development.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 465.48 g/mol. The presence of the Fmoc group and a fluoronaphthalene moiety contributes to its unique properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C28H22FNO4 |

| Molecular Weight | 465.48 g/mol |

| IUPAC Name | (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid |

| InChI Key | BVVMQSXHKKYXNK-SANMLTNESA-N |

The biological activity of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid is primarily linked to its role as a building block in peptide synthesis. The Fmoc group facilitates the protection of the amino group, allowing for selective reactions that lead to the formation of complex peptides. These peptides can exhibit various biological activities depending on their sequence and structure.

Key Mechanisms:

- Peptide Synthesis : The compound's role in synthesizing biologically active peptides allows for the exploration of new therapeutic agents.

- Target Interactions : Peptides synthesized using this compound can interact with specific biological targets, influencing cellular pathways and potentially leading to therapeutic effects.

Biological Activity Studies

Research has shown that compounds similar to (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid often exhibit significant pharmacological activities. For instance, studies have indicated that peptides synthesized with Fmoc-protected amino acids can display:

- Antimicrobial Properties : Certain peptides have shown efficacy against bacterial strains.

- Anticancer Activity : Peptides derived from such amino acids are being investigated for their ability to inhibit tumor growth.

Case Studies

- Antimicrobial Peptides : A study demonstrated that peptides synthesized using Fmoc-protected amino acids exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

- Anticancer Research : Another study explored the synthesis of cyclic peptides using Fmoc chemistry, which showed promising results in inhibiting cancer cell proliferation in vitro.

Interaction Studies

Interaction studies using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are crucial for understanding how (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid interacts with proteins and nucleic acids. These studies help elucidate binding affinities and kinetics, providing insights into the compound's potential therapeutic applications.

Q & A

Q. What are the critical steps in synthesizing (2S)-2-(Fmoc-amino)-3-(4-fluoronaphthalen-1-yl)propanoic acid?

The synthesis involves:

- Amino Group Protection : Use of Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) to protect the α-amino group, preventing unwanted side reactions during coupling .

- Backbone Construction : Alkylation of the fluoronaphthalene moiety via nucleophilic substitution or cross-coupling reactions under anhydrous conditions (e.g., THF, −78°C) .

- Deprotection and Purification : Acidic or enzymatic cleavage of the Fmoc group, followed by reverse-phase chromatography to isolate the product (≥95% purity) .

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Fmoc Protection | Fmoc-Cl, NaHCO₃, 1,4-dioxane, RT | ~85% |

| Alkylation | 4-Fluoronaphthalene-1-yl bromide, K₂CO₃, DMF, 50°C | ~70% |

Q. How does the fluoronaphthalene moiety influence the compound’s physicochemical properties?

The 4-fluoronaphthalen-1-yl group enhances:

- Hydrophobicity : Increases logP by ~1.5 compared to phenyl analogs, improving membrane permeability in cellular assays .

- π-π Stacking : Facilitates interactions with aromatic residues in proteins (e.g., kinase active sites) .

- Metabolic Stability : Fluorination reduces oxidative degradation in liver microsomal assays .

Q. What analytical methods validate the compound’s purity and stereochemistry?

- HPLC : Reverse-phase C18 columns (ACN/water gradient) confirm ≥99% purity .

- NMR : H and F NMR verify regiochemistry (e.g., fluoronaphthalene substitution) and absence of diastereomers .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 490.18) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?

- Activation Strategy : Use HATU/DIPEA in DMF for >90% coupling efficiency, monitored by Kaiser test .

- Solvent Effects : Anhydrous DMF minimizes racemization vs. DCM, which may reduce steric hindrance .

- Contradiction Alert : Some studies report lower yields (>60%) when coupling to sterically hindered residues (e.g., valine); pre-activation with Oxyma Pure improves results .

Q. What experimental strategies resolve contradictions in fluoronaphthalene-substituted amino acid bioactivity data?

- Dose-Dependent Assays : Use IC₅₀ curves (e.g., 0.1–100 µM) to distinguish true inhibition from aggregation artifacts .

- Structural Modeling : Molecular docking (e.g., AutoDock Vina) identifies fluoronaphthalene interactions with hydrophobic protein pockets .

- Control Experiments : Compare with non-fluorinated analogs to isolate electronic vs. steric effects .

Q. How does the Fmoc group impact the compound’s stability under varying storage conditions?

- Temperature : Stable at −20°C for 2 years; degradation accelerates >25°C (t₁/₂ = 3 months at 4°C) .

- Light Sensitivity : UV exposure (λ = 254 nm) cleaves the Fmoc group; store in amber vials .

- Contradiction Alert : While Fmoc is acid-labile, trifluoroacetic acid (TFA) deprotection requires precise timing (≤2 hr) to avoid backbone degradation .

Methodological Insights

Designing a peptide library with fluoronaphthalene-substituted residues for kinase inhibition studies :

- Positional Scanning : Incorporate the compound at varying positions (N-terminal, mid-chain) to map binding affinity .

- SPPS Workflow :

Resin swelling (DCM, 30 min).

Fmoc deprotection (20% piperidine/DMF, 2 × 5 min).

Coupling: 4 eq. compound, HATU/DIPEA, 1 hr .

- Bioassay : Measure kinase inhibition (e.g., EGFR) via ADP-Glo™ assay .

Troubleshooting racemization during synthesis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.